molecular formula C14H10BrFN2OS B3487645 N-[(4-bromo-2-fluorophenyl)carbamothioyl]benzamide

N-[(4-bromo-2-fluorophenyl)carbamothioyl]benzamide

Cat. No.: B3487645
M. Wt: 353.21 g/mol
InChI Key: SCUBUZBBPQWMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-bromo-2-fluorophenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C13H9BrFNO. It is characterized by the presence of a bromine atom, a fluorine atom, and a carbamothioyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-2-fluorophenyl)carbamothioyl]benzamide typically involves the reaction of 4-bromo-2-fluoroaniline with benzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-2-fluorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzamides, sulfoxides, sulfones, thiols, amines, and carboxylic acids .

Scientific Research Applications

N-[(4-bromo-2-fluorophenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-bromo-2-fluorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death) in microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromo-2-fluorophenyl)carbamothioyl]benzamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens with the carbamothioyl group enhances its reactivity and potential biological activities compared to similar compounds .

Properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2OS/c15-10-6-7-12(11(16)8-10)17-14(20)18-13(19)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCUBUZBBPQWMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-bromo-2-fluorophenyl)carbamothioyl]benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(4-bromo-2-fluorophenyl)carbamothioyl]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[(4-bromo-2-fluorophenyl)carbamothioyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[(4-bromo-2-fluorophenyl)carbamothioyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-[(4-bromo-2-fluorophenyl)carbamothioyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[(4-bromo-2-fluorophenyl)carbamothioyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.